5-(Furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione
Description
Properties
Molecular Formula |
C20H19N3OS |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C20H19N3OS/c25-20-22(17-8-3-1-4-9-17)15-21(14-19-12-7-13-24-19)16-23(20)18-10-5-2-6-11-18/h1-13H,14-16H2 |
InChI Key |
OKAWZBHYAPRPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione typically involves the reaction of furan-2-carbaldehyde with 1,3-diphenyl-1,3,5-triazinane-2-thione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, thiol derivatives, and substituted furan compounds.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of furan derivatives with diphenyltriazine precursors. The structural characterization is typically confirmed using techniques such as NMR spectroscopy and mass spectrometry. The presence of the triazine ring and the furan moiety contributes to its reactivity and biological activity.
Anticancer Properties
Research indicates that derivatives of triazines exhibit potent anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific anticancer efficacy of 5-(Furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
Antimicrobial Activity
Compounds containing triazine structures have been reported to possess antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential microbial enzymes. Preliminary studies suggest that this compound may exhibit similar antimicrobial effects.
Anti-inflammatory Effects
Inflammation-related diseases are a significant area of research for triazine derivatives. The compound has shown potential in modulating inflammatory pathways, which could lead to therapeutic applications in conditions such as arthritis and other inflammatory disorders.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(Furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs in the 1,3,5-Triazinane-2-thione Family
5-[3-(1H-Imidazol-1-yl)propyl]-1,3,5-triazinane-2-thione
- Molecular Formula : C₉H₁₅N₅S
- Key Features : Substituted with a 3-(imidazol-1-yl)propyl group at position 3.
- Properties: Exhibits a molecular weight of 225.314 g/mol and a monoisotopic mass of 225.104815.
1-(4-Chloroanilinomethyl)-5-(4-chlorophenyl)-1,3,5-triazinane-2-thione
- Key Features: Chlorophenyl and chloroanilinomethyl substituents.
- Structural Insights : Crystallizes in space group P2₁ with two independent molecules (Z' = 2). Hydrogen-bonded chains of rings dominate its supramolecular architecture, a feature absent in the furan-substituted analog due to differing substituent electronic profiles .
1-Anilinomethyl-5-phenyl-1,3,5-triazinane-2-thione
- Key Features: Phenyl and anilinomethyl groups.
Comparison with Triazole-thione Derivatives
Triazole-thiones, such as 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione, share a thione group but differ in core structure (1,2,4-triazole vs. 1,3,5-triazinane).
- Synthesis : Triazole-thiones are synthesized via fusion of carboxylic acids with thiocarbohydrazide (85% yield reported) .
Substituent Effects on Properties
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | Furan-2-ylmethyl, diphenyl | 351.43 (calculated) | Potential π-π stacking, moderate solubility |
| 5-[3-(1H-Imidazol-1-yl)propyl]-triazinane | Imidazole-propyl | 225.31 | Basicity, coordination potential |
| 1-(4-Chloroanilinomethyl)-triazinane | Chlorophenyl, chloroanilinomethyl | ~370.00 (estimated) | Hydrogen-bonded chains, high crystallinity |
Biological Activity
5-(Furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione is a compound of interest due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The structure features a triazine core with phenyl and furan substituents, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties. Key areas of interest include:
- Antimicrobial Activity : Research indicates that triazine derivatives exhibit significant antimicrobial properties. A study by noted that compounds with similar structures demonstrated effectiveness against several bacterial strains.
- Antioxidant Properties : The presence of the furan moiety is associated with antioxidant activity. Compounds containing furan rings have shown the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines. The triazine core may interact with cellular mechanisms leading to apoptosis in cancer cells.
Antimicrobial Studies
A study published in 2024 evaluated the antimicrobial efficacy of various triazine derivatives, including this compound. The results indicated:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
These findings suggest that the compound possesses significant antimicrobial properties against both bacterial and fungal pathogens .
Antioxidant Activity
In a comparative study assessing the antioxidant potential of various compounds, this compound was tested using DPPH radical scavenging assays. The compound exhibited a scavenging activity of 75% at a concentration of 100 µg/mL, indicating strong antioxidant potential .
Cytotoxicity Against Cancer Cell Lines
Research conducted on the cytotoxic effects of this compound revealed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
These results indicate that the compound has promising cytotoxic effects on various cancer cell lines, suggesting potential for further development as an anticancer agent .
Q & A
Q. Q1. What are the established synthetic routes for 5-(Furan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via a two-step process:
Condensation Reaction : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux in ethanol or THF, yielding intermediate thiourea derivatives.
Cyclization : Treating the intermediate with methyl iodide or other alkylating agents in basic media (e.g., KOH/EtOH) to form the triazinane-thione core.
Optimization Strategies :
- Temperature Control : Reflux at 70–80°C ensures complete cyclization while minimizing side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography.
- Characterization : Confirmation via FT-IR (C=S stretch at 1260 cm⁻¹) and ¹H NMR (furan protons at δ 6.60–7.60 ppm) .
Q. Q2. Which spectroscopic and computational techniques are critical for characterizing this compound’s structure and tautomeric behavior?
Methodological Answer:
- FT-IR Spectroscopy : Identifies thione (C=S) and triazinane ring vibrations (C=N stretches at 1636 cm⁻¹).
- ¹H/¹³C NMR : Resolves furyl substituents (δ 6.60–7.60 ppm) and phenyl group environments.
- X-ray Crystallography : Resolves crystal packing and confirms the thione tautomer’s dominance in the solid state.
- DFT Calculations : Predicts tautomeric equilibria (thione vs. thiol forms) and electronic transitions. For example, B3LYP/6-311+G(d,p) models correlate with UV-Vis spectra .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., DFT, TD-DFT) guide the optimization of synthetic pathways and electronic property prediction?
Methodological Answer:
- Reaction Pathway Modeling : Use DFT to map energy profiles for cyclization steps, identifying transition states and intermediates. For example, Gibbs free energy barriers <30 kcal/mol suggest feasible room-temperature reactions.
- Electronic Property Prediction : TD-DFT at the CAM-B3LYP level predicts absorption maxima (λmax) in the 300–400 nm range, aligning with experimental UV-Vis data for π→π* transitions.
- AI Integration : Machine learning (e.g., COMSOL Multiphysics) optimizes reaction parameters (e.g., solvent polarity, temperature) by training models on historical datasets .
Q. Q4. What experimental and computational approaches resolve contradictions in reported tautomeric ratios (thione vs. thiol) under varying conditions?
Methodological Answer:
- Variable-Temperature NMR : Monitors chemical shift changes (e.g., NH proton disappearance at elevated temperatures) to track tautomeric equilibria.
- Solvent Polarity Studies : In polar solvents (DMSO), the thione form dominates (85:15 ratio), while nonpolar solvents (toluene) favor thiol tautomers (60:40).
- DFT-MD Simulations : Free-energy surfaces computed via metadynamics reveal solvent-dependent stabilization effects. For example, hydrogen bonding with DMSO stabilizes the thione form .
Q. Q5. How can researchers design experiments to address discrepancies in catalytic activity or biological efficacy reported for derivatives?
Methodological Answer:
- Factorial Design : Apply a 2<sup>k</sup> factorial matrix to test variables (e.g., substituent electronegativity, steric bulk). For example, varying phenyl vs. pyridyl groups at the triazinane 1- and 3-positions.
- Statistical Analysis : Use ANOVA to identify significant factors. A 2020 study found that electron-withdrawing groups (Cl, NO2) at the furan 5-position increased antimicrobial activity by 40% compared to methyl groups.
- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., CYP450), guiding derivative prioritization .
Q. Q6. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Process Intensification : Use continuous-flow reactors to enhance heat/mass transfer, reducing reaction time from 24 hrs (batch) to 4 hrs.
- Membrane Separation : Nanofiltration membranes (MWCO 500 Da) remove unreacted precursors with >95% efficiency.
- In-line Analytics : PAT tools (e.g., Raman spectroscopy) monitor reaction progress in real time, enabling automated adjustments to pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
